

Application Notes and Protocols: Two-Photon Excitation of Calcium Green BAPTA-2 AM

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Compound of Interest

Compound Name: Calcium Green BAPTA-2 AM

Cat. No.: B12394433

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Green BAPTA-2 AM is a visible light-excitable, fluorescent indicator for intracellular calcium ($[Ca^{2+}]_i$). As a member of the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) family of chelators, it exhibits high selectivity for Ca^{2+} over other divalent cations such as magnesium. The acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM groups, trapping the active indicator in the cytosol. This indicator is particularly useful for applications in two-photon laser scanning microscopy (TPLSM), which allows for deeper tissue imaging with reduced phototoxicity and photobleaching compared to traditional confocal microscopy. These characteristics make **Calcium Green BAPTA-2 AM** a valuable tool for studying intracellular calcium dynamics in various research and drug development contexts.

Quantitative Data

The following tables summarize the key quantitative properties of **Calcium Green BAPTA-2 AM** and related indicators. Data for the closely related Oregon Green 488 BAPTA-2 is included for comparison, as it shares a similar chemical structure and its properties are often reported in the literature.

Table 1: Spectroscopic Properties

Property	Calcium Green BAPTA-2	Oregon Green 488 BAPTA-2
One-Photon Excitation (λ_{ex})	~506 nm	~494 nm
Two-Photon Excitation (λ_{2PE})	Not explicitly found	~900-920 nm
Emission (λ_{em})	~531 nm	~523 nm
Quantum Yield (Ca^{2+} -bound)	~0.75[1]	~0.7[2]
Fluorescence Enhancement	>37-fold[2]	~14-fold[1][2]

Table 2: Calcium Binding Properties

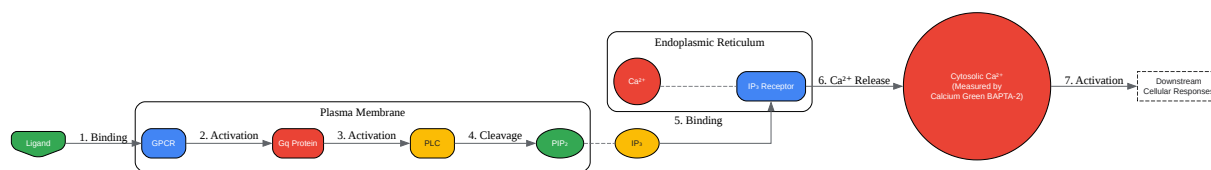
Property	Value
Dissociation Constant (K_d) for Ca^{2+}	~580 nM[2][3][4]
Calcium Concentration Range	~100 nM to >10 μ M

Signaling Pathways

Intracellular calcium is a ubiquitous second messenger involved in a multitude of signaling pathways. Two-photon imaging with **Calcium Green BAPTA-2 AM** is well-suited to investigate these pathways with high spatiotemporal resolution.

G-Protein Coupled Receptor (GPCR) Signaling

A common application is the study of Gq-coupled GPCRs, which activate phospholipase C (PLC) to produce inositol trisphosphate (IP_3). IP_3 then binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytosol.[4][5][6]

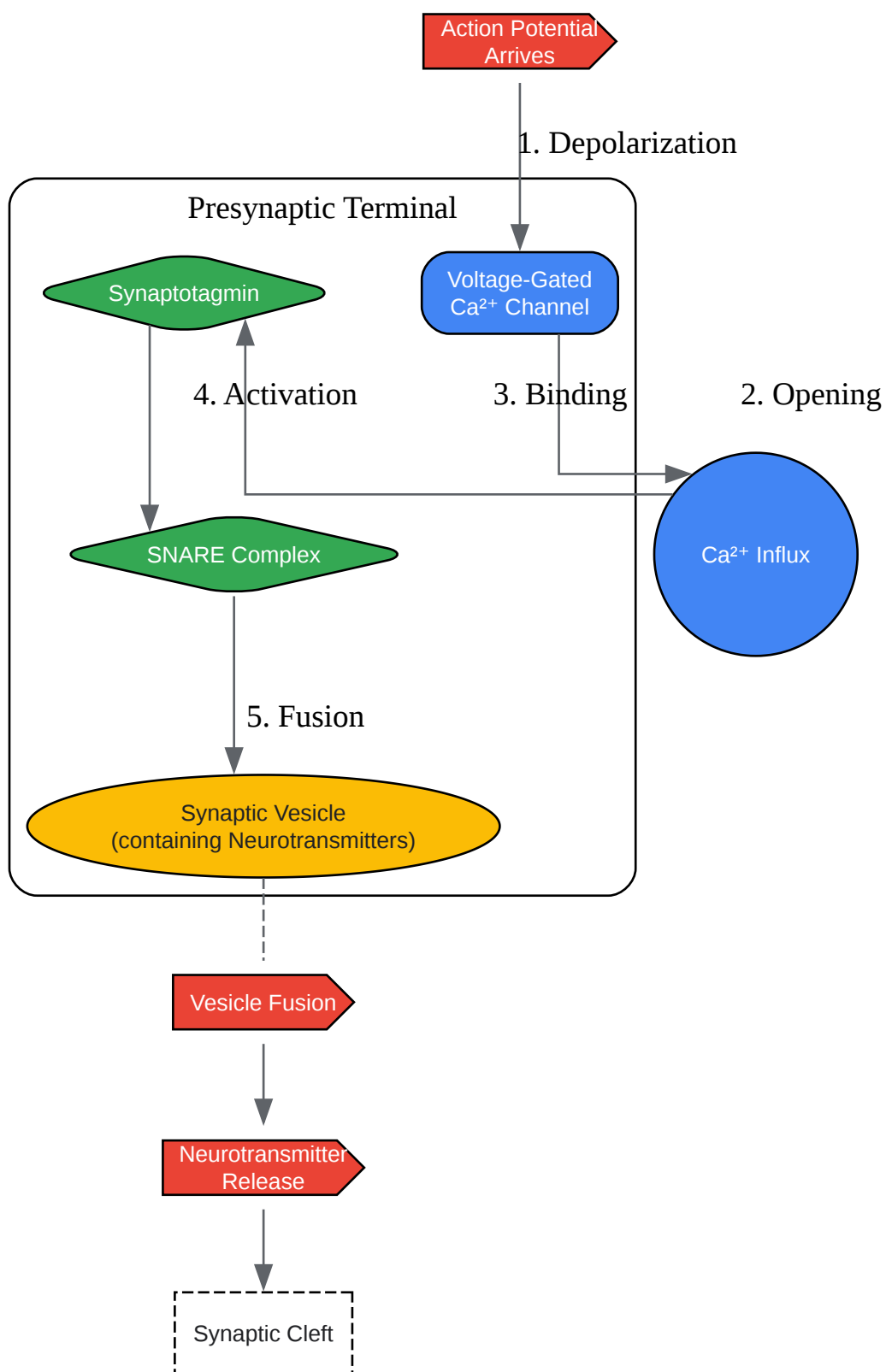


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GPCR-mediated intracellular calcium release pathway.

Neurotransmitter Release

In neurons, the influx of calcium through voltage-gated calcium channels (VGCCs) at the presynaptic terminal is the primary trigger for neurotransmitter release.[3][7][8][9] The binding of Ca²⁺ to synaptotagmin initiates the fusion of synaptic vesicles with the presynaptic membrane.[8]



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Calcium-dependent neurotransmitter release at the synapse.

Experimental Protocols

Stock Solution Preparation

- Prepare a stock solution of **Calcium Green BAPTA-2 AM**. Dissolve the lyophilized powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-5 mM.
- Aliquot and store. Divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.

Cell Loading Protocol for Adherent Cells

This protocol provides a general guideline and may require optimization for specific cell types.

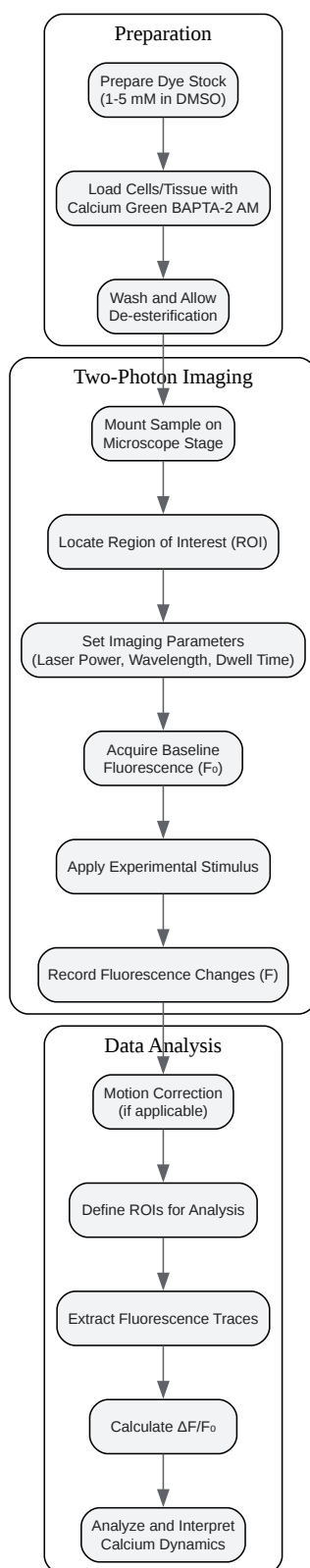
- Plate cells. Seed cells on coverslips or in culture dishes appropriate for microscopy and allow them to adhere overnight.
- Prepare loading buffer. On the day of the experiment, thaw an aliquot of the **Calcium Green BAPTA-2 AM** stock solution. Prepare a working solution of 2-5 μM in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). To aid in solubilization, the stock solution can be mixed with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before dilution in the buffer.
- Load cells. Replace the culture medium with the loading buffer. Incubate the cells for 30-60 minutes at 37°C.
- Wash. Remove the loading buffer and wash the cells 2-3 times with fresh, pre-warmed buffer to remove excess dye.
- De-esterification. Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases.
- Imaging. The cells are now ready for two-photon calcium imaging.

Protocol for Bulk Loading in Brain Slices

This method is adapted for staining neuronal and glial populations in acute brain slices.[\[9\]](#)[\[10\]](#)

- Prepare staining solution. Mix 50 μg of **Calcium Green BAPTA-2 AM** with 2 μL of 20% Pluronic F-127 in DMSO and 8 μL of 0.5% Cremophor EL in DMSO. Vortex and sonicate for 10-20 minutes. Add 20 μL of artificial cerebrospinal fluid (aCSF) and mix gently.
- Slice preparation. Prepare acute brain slices (e.g., 300-400 μm thick) using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.
- Dye loading. Transfer slices to a small incubation chamber containing the staining solution diluted in oxygenated aCSF (final dye concentration typically 5-10 μM). Incubate for 30-60 minutes at 32-34°C.
- Wash and recovery. Transfer the slices back to regular aCSF for at least 30 minutes before imaging to allow for de-esterification.

Two-Photon Imaging Protocol



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General workflow for a two-photon calcium imaging experiment.

- Microscope Setup. Use a two-photon microscope equipped with a Ti:Sapphire laser. For Calcium Green BAPTA-2, a typical excitation wavelength is in the range of 900-920 nm. Use a dichroic mirror and emission filter appropriate for green fluorescence (e.g., 500-550 nm bandpass filter).
- Image Acquisition.
 - Locate the loaded cells or region of interest.
 - Adjust laser power to the minimum necessary to obtain a sufficient signal-to-noise ratio, in order to minimize phototoxicity.
 - Acquire a baseline fluorescence recording (F_0) before applying any stimulus.
 - Record time-series images to capture the fluorescence changes (F) in response to your experimental manipulation (e.g., drug application, electrical stimulation).
- Data Analysis.
 - Correct for any motion artifacts in the time-series data.
 - Select regions of interest (ROIs) corresponding to individual cells or subcellular compartments.
 - Extract the average fluorescence intensity for each ROI over time.
 - Calculate the change in fluorescence relative to the baseline ($\Delta F/F_0$), where $\Delta F = F - F_0$. This normalization corrects for variations in dye loading and cell thickness.

Concluding Remarks

Calcium Green BAPTA-2 AM is a robust fluorescent indicator for monitoring intracellular calcium dynamics using two-photon microscopy. Its favorable spectroscopic properties and high fluorescence enhancement upon calcium binding make it a suitable choice for a wide range of applications in neuroscience, cell biology, and drug discovery. Proper handling of the dye and optimization of loading and imaging parameters are crucial for obtaining high-quality, reproducible data.

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